molecular formula C16H12O2S B11813924 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid

4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B11813924
M. Wt: 268.3 g/mol
InChI Key: XKXAIZHASZLWRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of the organoboron reagent, followed by its reaction with a halogenated benzothiophene derivative in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and halogenated derivatives of the original compound.

Scientific Research Applications

4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

    Benzothiophene: A simpler analog without the p-tolyl and carboxylic acid substituents.

    2-(p-Tolyl)benzo[b]thiophene: Similar structure but with the p-tolyl group at a different position.

    4-(p-Tolyl)benzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the p-tolyl and carboxylic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with other similar compounds .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

4-(4-methylphenyl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C16H12O2S/c1-10-2-4-11(5-3-10)14-8-12(16(17)18)9-15-13(14)6-7-19-15/h2-9H,1H3,(H,17,18)

InChI Key

XKXAIZHASZLWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CSC3=CC(=C2)C(=O)O

Origin of Product

United States

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